N-Phenylmethanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-Phenylmethanesulfonamide and its derivatives involves a variety of chemical reactions, showcasing the compound's versatility. For instance, Davies et al. (1996) described the asymmetric cyclopropanation by Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, highlighting a method for synthesizing functionalized cyclopropanes with high diastereoselectivity and enantioselectivity (Davies et al., 1996). Similarly, Aizina et al. (2012) explored a new synthetic approach to phenylmethanesulfonamide derivatives based on phenyl-N-(2,2,2-trichloroethylidene)-methanesulfonamide, demonstrating the high reactivity of the resulting product by alkylation of various substrates (Aizina et al., 2012).
Molecular Structure Analysis
The molecular structure of N-Phenylmethanesulfonamide has been elucidated through various analytical techniques. Higgs et al. (2002) determined the crystal structure of N-Methylmethanesulfonamide at low temperatures, revealing the gauche conformation with respect to the sulfonyl methyl group, contrasting previous ab initio calculations (Higgs et al., 2002).
Chemical Reactions and Properties
Phenylmethanesulfonyl chloride's reaction with tertiary amines, as investigated by King and Durst (1966), results in the formation of geometrical isomers about a carbon–sulfur double bond, showcasing the chemical reactivity and potential for forming diverse structural motifs (King & Durst, 1966).
Physical Properties Analysis
The physical properties of N-Phenylmethanesulfonamide, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. While specific studies focusing solely on these aspects were not identified in the presented papers, these properties are typically inferred from the compound's molecular structure and chemical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are crucial for the practical application of N-Phenylmethanesulfonamide. The studies by Ajani et al. (2013) on the ecofriendly synthesis in aqueous medium highlight the compound's reactivity and potential for modification in environmentally benign conditions (Ajani et al., 2013).
Scientific Research Applications
Synthesis and Reactivity:
- A study by Aizina, Levkovskaya, and Rozentsveig (2012) discusses a new synthetic approach to phenylmethanesulfonamide derivatives, demonstrating the high reactivity of these compounds in alkylation reactions (Aizina, Levkovskaya, & Rozentsveig, 2012).
Pharmaceutical Applications:
- The research by Khoma et al. (2019) synthesized various aminomethanesulfonic acids, including derivatives of N-Phenylmethanesulfonamide, and evaluated their antioxidant and anti-influenza activities (Khoma et al., 2019).
Chemical Modification and Protein Interactions:
- Huang et al. (2018) discussed the use of N-Phenyl-N-aceto-vinylsulfonamides as efficient handles for the modification of peptides and proteins, highlighting their utility in biological research (Huang et al., 2018).
Enzyme Inhibition Studies:
- The study by Kazancioglu and Senturk (2020) focused on the synthesis of N-phenylsulfonamide derivatives and their potential as enzyme inhibitors, indicating their relevance in therapeutic applications (Kazancioglu & Senturk, 2020).
Organic Synthesis and Chemical Reactions:
- Wong et al. (2010) explored the synthesis of sulfonamide-based kinase inhibitors from sulfonates, demonstrating the chemical versatility of these compounds (Wong et al., 2010).
properties
IUPAC Name |
N-phenylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTPIFQNEKOAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061606 | |
Record name | Methanesulfonamide, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylmethanesulfonamide | |
CAS RN |
1197-22-4 | |
Record name | N-Phenylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenylmethanesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanesulfonamide, N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonamide, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulfonanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3PE9S4SRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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